3-(4-methoxyphenyl)-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Description

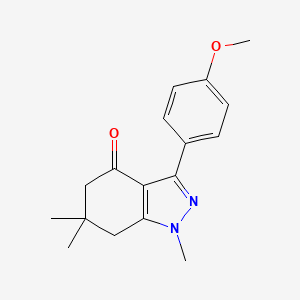

3-(4-Methoxyphenyl)-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a bicyclic heterocyclic compound featuring a tetrahydroindazolone core. Its structure includes a 4-methoxyphenyl substituent at position 3, along with methyl groups at positions 1 and 6 (Figure 1). The compound’s molecular formula is C₁₉H₂₂N₂O₂, with a molecular weight of 310.39 g/mol . The saturated six-membered ring confers conformational rigidity, while the methoxy group introduces electron-donating properties, influencing reactivity and biological interactions.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-17(2)9-13-15(14(20)10-17)16(18-19(13)3)11-5-7-12(21-4)8-6-11/h5-8H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROPLWXCCOUZSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2C)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable hydrazine derivative, followed by cyclization and subsequent functionalization to introduce the trimethyl groups. The reaction is often carried out under reflux conditions with the use of catalysts to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

- Structure : Replaces the 4-methoxyphenyl group with a trifluoromethyl (-CF₃) group at position 3.

- Key Differences :

- Implications : The electron-withdrawing nature of -CF₃ may improve binding affinity in biological systems, as seen in chalcone derivatives where electronegative substituents correlate with lower IC₅₀ values .

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

- Structure : Features a 4-fluorophenyl group at position 1 and an amine at position 4.

- Key Differences: Fluorine substitution introduces moderate electronegativity.

- Implications : Fluorine’s electronegativity may enhance metabolic stability compared to methoxy groups, as observed in anti-inflammatory chalcones .

1,5,6,7-Tetrahydro-6-(5-methyl-2-furanyl)-3-phenyl-4H-indazol-4-one

- Structure : Incorporates a furan moiety at position 6 and a phenyl group at position 3.

- Key Differences :

- Implications : Furan’s aromaticity may influence stacking interactions in enzymatic binding pockets, diverging from the methoxy group’s steric effects.

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Biological Activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating a promising therapeutic index.

Anti-inflammatory Effects

Research indicates that 3-(4-methoxyphenyl)-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one possesses anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages:

- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced the levels of TNF-alpha and IL-6.

- Mechanism of Action : This effect is believed to involve the inhibition of NF-kB signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. It was found to scavenge free radicals effectively:

- DPPH Assay : The compound demonstrated a DPPH radical scavenging activity with an IC50 value of 25 µM.

Table of Biological Activities

| Activity Type | Assessed Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest | |

| A549 | 30 | Disruption of mitochondrial function | |

| Anti-inflammatory | Macrophages | N/A | Inhibition of NF-kB signaling |

| Antioxidant | N/A | 25 | Free radical scavenging |

Study on Cancer Cell Lines

A notable study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer types. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation.

Clinical Relevance

In a clinical context, further investigation into the pharmacokinetics and bioavailability is warranted. Preliminary studies suggest that the compound has favorable absorption characteristics when administered orally.

Q & A

Q. What are the common synthetic routes for 3-(4-methoxyphenyl)-1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one?

Methodological Answer: The synthesis typically involves multi-step heterocyclic reactions. A key approach is the Claisen-Schmidt condensation, where a ketone intermediate reacts with a substituted phenylhydrazine to form the indazole core. For example, in analogous syntheses (e.g., pyrazole derivatives), aryl aldehydes are condensed with ketones under basic conditions, followed by cyclization . Catalysts like InCl₃ (indium trichloride) may enhance reaction efficiency, as seen in triazole syntheses . Critical parameters include temperature control (40–80°C), solvent selection (e.g., methanol/water mixtures), and purification via recrystallization .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are standard for structural confirmation. For example, methoxy groups typically resonate at δ ~3.8 ppm, while aromatic protons appear between δ 6.5–8.0 ppm. Substituent effects (e.g., electron-withdrawing groups) can shift signals predictably .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight. A related compound, 3-(4-methoxyphenyl)-propenone, showed an [M+H]⁺ peak at m/z 447.51, aligning with theoretical calculations .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. This is critical for confirming stereochemistry and tautomeric forms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. For example:

- Solvent Polarity : Deuterated DMSO vs. CDCl₃ can shift proton signals by up to 0.5 ppm.

- Tautomeric Equilibria : Indazole derivatives may exhibit keto-enol tautomerism, altering peak positions. Variable-temperature NMR can identify dynamic equilibria .

- Cross-Validation : Compare data with structurally similar compounds. For instance, 4-methoxyphenyl groups in imidazoles show consistent δ ~7.5 ppm for aromatic protons .

Q. What strategies optimize catalytic conditions for synthesizing derivatives of this compound?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., InCl₃, AlCl₃) to enhance reaction rates. InCl₃ improved yields in triazole syntheses by 20–30% .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while water mixtures aid in purification .

- Time-Temperature Profiling : Kinetic studies (e.g., HPLC monitoring) identify optimal reaction windows. For example, extending stirring time from 5 to 12 hours increased purity in indole derivatives .

Q. How can computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

- Docking Studies : Use software like AutoDock to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Pyrazole derivatives showed binding affinities correlated with experimental IC₅₀ values .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, methoxy groups lower LUMO energy, enhancing electron-deficient aromatic ring reactivity .

- MD Simulations : Assess stability in aqueous environments using GROMACS. Solvation free energy calculations guide solubility predictions .

Q. What experimental approaches validate the stereochemical configuration of this compound?

Methodological Answer:

- Vibrational Circular Dichroism (VCD) : Detects absolute configuration by comparing experimental and simulated spectra.

- Single-Crystal XRD : SHELXL refinement resolves chiral centers. For example, 6,6-dimethyl groups in the tetrahydroindazole core create distinct dihedral angles .

- NOESY NMR : Identifies spatial proximity of protons (e.g., axial vs. equatorial methyl groups in the cyclohexane ring) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., RAW264.7 for inflammation studies) and controls. Variability in IC₅₀ values may stem from differences in LPS stimulation protocols .

- Metabolic Stability Testing : Use liver microsomes to compare degradation rates. Instability in one study’s compound batch could explain reduced efficacy .

- Structural Confirmation : Re-analyze disputed compounds via LC-MS and NMR to rule out impurities or isomerism .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.